molecular formula C22H16N6O2 B2355385 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 941946-46-9

1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Cat. No. B2355385
CAS RN: 941946-46-9
M. Wt: 396.41
InChI Key: YYCMTNKLLMMEHD-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a quinazoline derivative that has been synthesized through various methods. In

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives, including structures similar to 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea, are highly regarded in the field of optoelectronics. Their incorporation into π-extended conjugated systems is particularly valuable for the creation of novel materials. These compounds, especially polyhalogen derivatives, have been used to develop materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives also represent high-efficiency phosphorescent materials for OLEDs. Furthermore, pyrimidine derivatives have been explored as potential photosensitizers for dye-sensitized solar cells, and certain derivatives are capable of functioning as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Drug Metabolism and Interaction

The compound in focus may interact with various Cytochrome P450 (CYP) isoforms, which are responsible for metabolizing a wide range of drugs. Understanding the selectivity and inhibition of specific CYP isoforms is critical for predicting potential drug-drug interactions. Certain quinazoline derivatives may serve as chemical inhibitors, providing insights into the metabolism of drugs and the prevention of adverse interactions (Khojasteh et al., 2011).

Urease Inhibition for Infection Treatment

Compounds structurally similar to 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea, such as urea derivatives, are significant as urease inhibitors. Urease inhibitors have therapeutic applications in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The ability of these compounds to inhibit urease activity makes them potential candidates for treating infections, although further exploration and development are needed to fully realize this potential (Kosikowska & Berlicki, 2011).

Novel Optoelectronic Properties

The literature also explores the fascinating variability in the chemistry and properties of compounds like 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea. The review of these topics highlights the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the development of novel optoelectronic materials. These materials have applications in areas ranging from image sensors to organic light-emitting diodes and photovoltaic devices (Boča et al., 2011).

Antibacterial and Antitumor Activities

Quinazoline derivatives exhibit a wide range of biological activities, including antibacterial and antitumor effects. The structural stability and the ability to introduce various bioactive moieties make these compounds potential medicinal agents. Some quinazoline derivatives have shown promising antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of these compounds in the field of medicinal chemistry, particularly in combating antibiotic resistance (Tiwary et al., 2016).

properties

IUPAC Name

1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c23-12-16-7-1-3-9-18(16)25-21(29)27-20-17-8-2-4-10-19(17)26-22(30)28(20)14-15-6-5-11-24-13-15/h1-11,13H,14H2,(H2,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAVBBILMUCANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

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